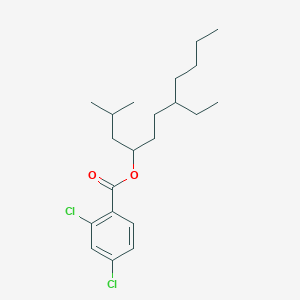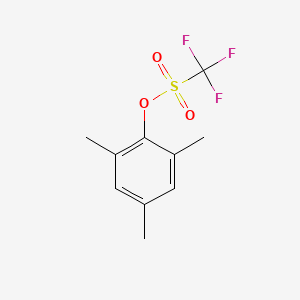
2,4,6-Trimethylphenyl triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenyl triflate typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylphenyl triflate undergoes various types of reactions, including:
Substitution Reactions: It acts as a leaving group in nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form corresponding sulfonates.
Reduction Reactions: It can be reduced to form mesitylene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted mesitylene derivatives.
Oxidation Reactions: Products include mesityl sulfonates.
Reduction Reactions: The major product is mesitylene.
Scientific Research Applications
2,4,6-Trimethylphenyl triflate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of diagnostic agents and therapeutic drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenyl triflate involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles to form substituted products. The triflate group acts as a good leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
- (4-Methylphenyl) (2,4,6-trimethylphenyl)iodonium triflate
- (2-Methylphenyl) (2,4,6-trimethylphenyl)iodonium triflate
- (4-Nitrophenyl) (2,4,6-trimethylphenyl)iodonium triflate
Comparison: 2,4,6-Trimethylphenyl triflate is unique due to its high reactivity and stability under various reaction conditions. Compared to similar compounds, it offers better performance in arylation and iodonium metathesis reactions. Its triflate group provides a strong leaving group ability, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C10H11F3O3S |
|---|---|
Molecular Weight |
268.25 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-6-4-7(2)9(8(3)5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3 |
InChI Key |
VXQHRUVOGJPQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12513746.png)
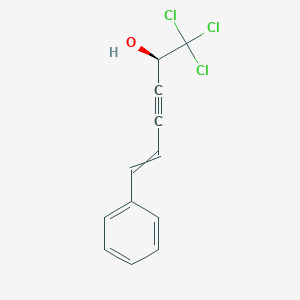
![3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid](/img/structure/B12513766.png)
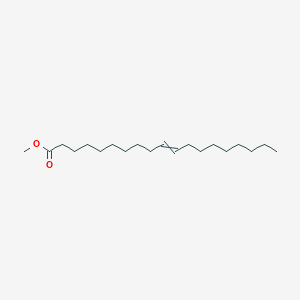
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)

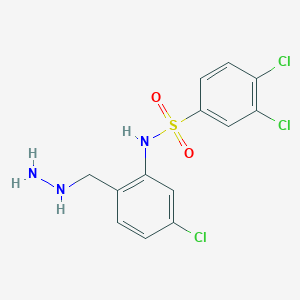
![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)
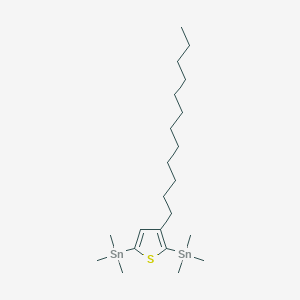
![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate](/img/structure/B12513822.png)
